molecular formula C16H15NO5 B2762890 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-76-6

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B2762890
CAS No.: 329222-76-6
M. Wt: 301.298
InChI Key: JJHMHLVFWHXKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.3 g/mol . It is characterized by the presence of a methoxy group, a nitrophenoxy group, and a benzaldehyde moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methyl-4-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products

    Oxidation: 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid

    Reduction: 4-Methoxy-3-[(3-methyl-4-aminophenoxy)methyl]benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(3-methyl-4-aminophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(4-methyl-2-nitrophenoxymethyl)]benzaldehyde

Uniqueness

4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a methoxy group, nitrophenoxy group, and benzaldehyde moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-7-14(4-5-15(11)17(19)20)22-10-13-8-12(9-18)3-6-16(13)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHMHLVFWHXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.